N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide
Description
N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a pyrimidine ring, a piperidine ring, and a furan ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Properties
IUPAC Name |
N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-5-15-9-19(22-12-21-15)24-8-6-7-16(11-24)23-20(25)17-10-18(13(2)3)26-14(17)4/h9-10,12-13,16H,5-8,11H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPWOZOUKLBFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C3=C(OC(=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with ethyl-substituted pyrimidine precursors, the pyrimidine ring is synthesized through cyclization reactions involving appropriate reagents and catalysts.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Furan Ring Synthesis: The furan ring is synthesized separately and then coupled with the piperidine-pyrimidine intermediate through a series of condensation reactions.
Final Coupling and Amide Formation: The final step involves coupling the furan ring with the piperidine-pyrimidine intermediate and forming the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine or piperidine rings, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be explored for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological activities, including its ability to modulate specific biological pathways or targets, which could lead to the development of new drugs.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials, contributing to the development of new products or processes.
Mechanism of Action
The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use, such as its role in a therapeutic setting or as a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide
- N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-isopropylfuran-3-carboxamide
Uniqueness
Compared to similar compounds, N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups and rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
